![molecular formula C6H8 B14463735 Bicyclo[3.1.0]hex-1(5)-ene CAS No. 66235-53-8](/img/structure/B14463735.png)
Bicyclo[3.1.0]hex-1(5)-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.1.0]hex-1(5)-ene is a bicyclic hydrocarbon with a unique structure characterized by a three-membered ring fused to a five-membered ring. This compound is of significant interest in organic chemistry due to its strained ring system, which imparts unique reactivity and properties. It serves as a valuable scaffold in the synthesis of various bioactive molecules and complex natural products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hex-1(5)-ene typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
While specific industrial production methods for bicyclo[31The use of photoredox catalysis and blue LED irradiation offers a promising pathway for industrial-scale synthesis due to its efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.1.0]hex-1(5)-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced bicyclic compounds.
Substitution: Substitution reactions, particularly involving halogens, can modify the bicyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Halogenating agents: Such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[3.1.0]hexanes, oxygenated derivatives, and reduced bicyclic compounds .
Applications De Recherche Scientifique
Bicyclo[3.1.0]hex-1(5)-ene has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of bicyclo[3.1.0]hex-1(5)-ene and its derivatives involves interactions with specific molecular targets and pathways. For example, compounds containing the bicyclo[3.1.0]hexane moiety can inhibit histone deacetylase, leading to changes in gene expression and potential antitumor effects . Additionally, these compounds can act as antagonists of opioid receptors and dopamine D3 receptors, influencing pain perception and neurological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring fusion pattern.
Bicyclo[3.2.0]heptane: A bicyclic compound with a seven-membered ring fused to a three-membered ring.
Uniqueness
Bicyclo[3.1.0]hex-1(5)-ene is unique due to its specific ring fusion pattern and the resulting ring strain, which imparts distinct reactivity and properties. This makes it a valuable scaffold for the synthesis of complex molecules and bioactive compounds .
Propriétés
Numéro CAS |
66235-53-8 |
|---|---|
Formule moléculaire |
C6H8 |
Poids moléculaire |
80.13 g/mol |
Nom IUPAC |
bicyclo[3.1.0]hex-1(5)-ene |
InChI |
InChI=1S/C6H8/c1-2-5-4-6(5)3-1/h1-4H2 |
Clé InChI |
QBEXCTSMXLOGSB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



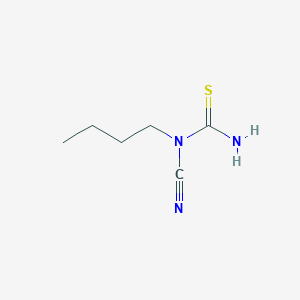
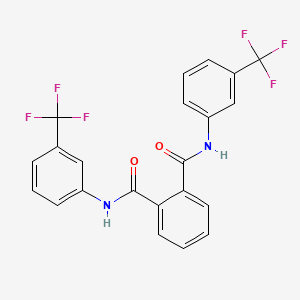
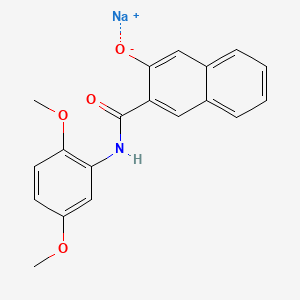
![N-[(Benzyloxy)methyl]-N-butylbutan-1-amine](/img/structure/B14463673.png)
![5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol](/img/structure/B14463678.png)
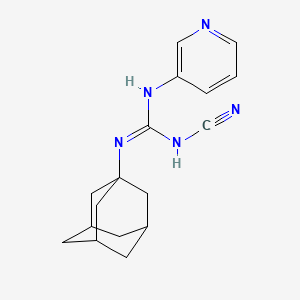
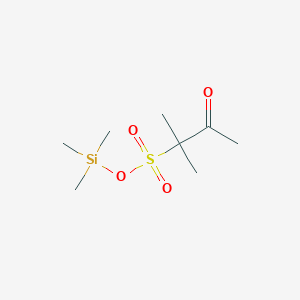
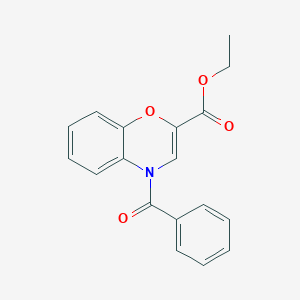
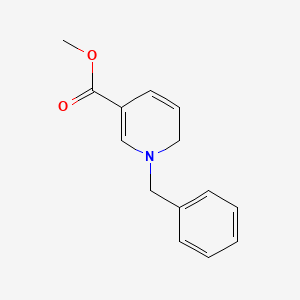
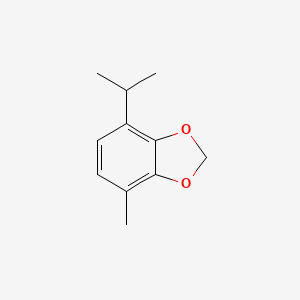
![9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14463707.png)

![N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine](/img/structure/B14463740.png)
